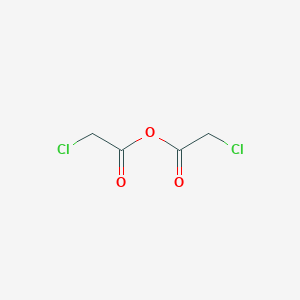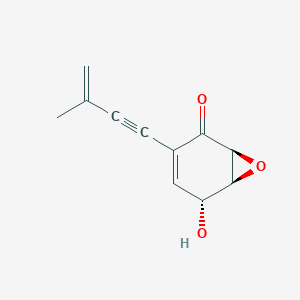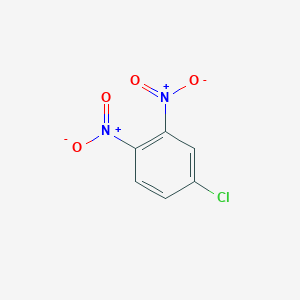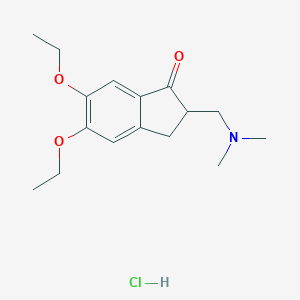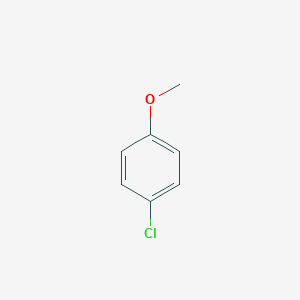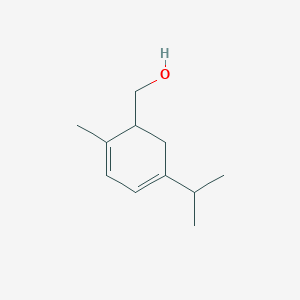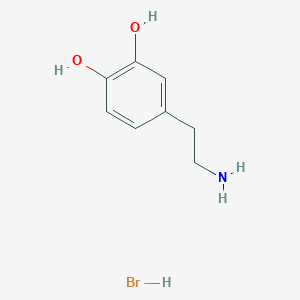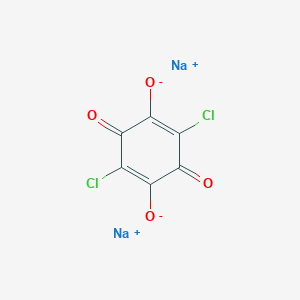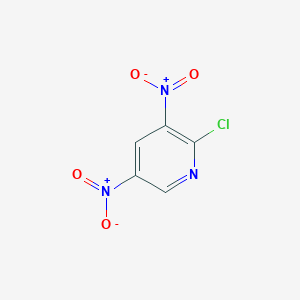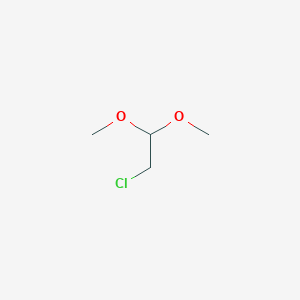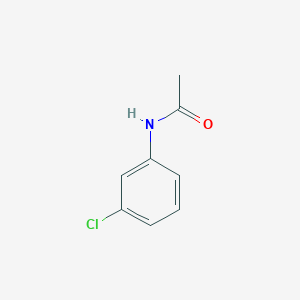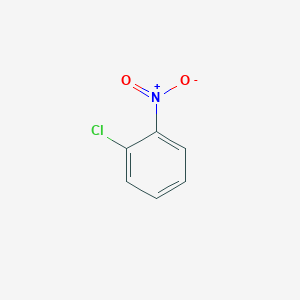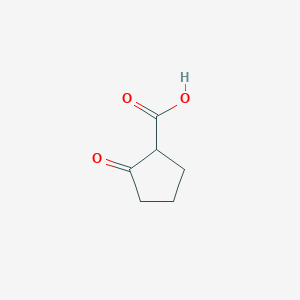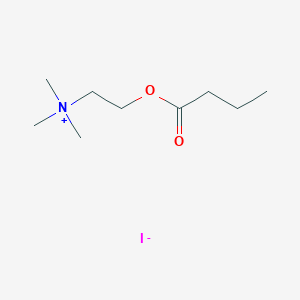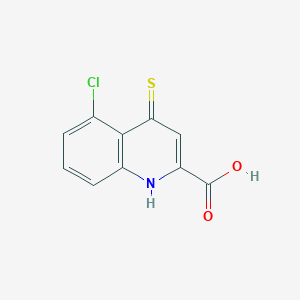
5-Chlorothiokynurenic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chlorothiokynurenic acid (5-CTKA) is a potent and selective antagonist of the glycine site of the N-methyl-D-aspartate (NMDA) receptor. It is a synthetic compound that has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes.
Mécanisme D'action
5-Chlorothiokynurenic acid acts as a competitive antagonist of the glycine site of the NMDA receptor, which is an ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By blocking the glycine site, 5-Chlorothiokynurenic acid inhibits the activation of the NMDA receptor and reduces the influx of calcium ions into the cell, which can lead to a decrease in neuronal excitability and neurotransmitter release.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-Chlorothiokynurenic acid are complex and depend on the specific experimental conditions and the target tissue or cell type. In general, 5-Chlorothiokynurenic acid has been shown to inhibit NMDA receptor-mediated synaptic transmission, reduce neuronal excitability, and modulate the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Chlorothiokynurenic acid in lab experiments is its high selectivity and potency for the glycine site of the NMDA receptor, which allows for precise manipulation of NMDA receptor function. However, the use of 5-Chlorothiokynurenic acid also has some limitations, including potential off-target effects, low solubility, and toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 5-Chlorothiokynurenic acid and the NMDA receptor. One area of interest is the development of more selective and potent NMDA receptor antagonists for therapeutic use in neurological disorders. Another area of research is the investigation of the role of the NMDA receptor in various physiological and pathological processes, such as synaptic plasticity, learning and memory, and neurodegeneration. Finally, the development of new experimental techniques and approaches, such as optogenetics and chemogenetics, may provide new insights into the complex mechanisms of NMDA receptor function and regulation.
Méthodes De Synthèse
The synthesis of 5-Chlorothiokynurenic acid involves the reaction of 5-chloroanthranilic acid with thiosemicarbazide in the presence of a catalyst. The product is then purified using column chromatography, yielding a white crystalline powder.
Applications De Recherche Scientifique
5-Chlorothiokynurenic acid has been extensively used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes, including synaptic plasticity, learning and memory, pain perception, and neurodegenerative diseases. It has also been used to investigate the potential therapeutic applications of NMDA receptor antagonists in the treatment of various neurological disorders.
Propriétés
Numéro CAS |
136036-87-8 |
|---|---|
Nom du produit |
5-Chlorothiokynurenic acid |
Formule moléculaire |
C10H6ClNO2S |
Poids moléculaire |
239.68 g/mol |
Nom IUPAC |
5-chloro-4-sulfanylidene-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2S/c11-5-2-1-3-6-9(5)8(15)4-7(12-6)10(13)14/h1-4H,(H,12,15)(H,13,14) |
Clé InChI |
BMBZHFGIBHDMCV-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC2=C(C(=C1)Cl)C(=CC(=N2)C(=O)O)S |
SMILES |
C1=CC2=C(C(=C1)Cl)C(=S)C=C(N2)C(=O)O |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)C(=S)C=C(N2)C(=O)O |
Autres numéros CAS |
136036-87-8 |
Synonymes |
5-chloro-thiokynurenate 5-chlorothiokynurenic acid 5-Cl-Thio-Kyna |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



